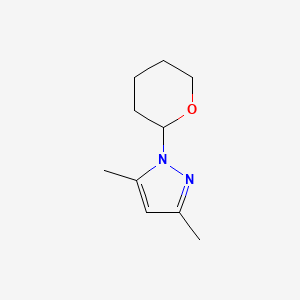
Methyl 4-(ethylamino)butanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(ethylamino)butanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a versatile small molecule scaffold used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methyl 4-(ethylamino)butanoate hydrochloride involves several steps. One common method starts with the preparation of 3-(2-bromoethyl)-dihydro-2(3H)-furanone. This intermediate is then subjected to a series of reactions, including hydrolysis, Ts reaction on a hydroxyl group, methyl esterification, azidation, and hydrogenation reduction . The reaction conditions typically involve the use of hydrobromic acid, ethyl acetate, and other reagents under controlled temperatures and stirring conditions.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .
化学反応の分析
Types of Reactions
Methyl 4-(ethylamino)butanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride, hydrobromic acid, and ethyl acetate. The reactions are typically carried out under controlled temperatures and stirring conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted amines, esters, and other derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 4-(ethylamino)butanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a versatile small molecule scaffold for the synthesis of various compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic applications and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of methyl 4-(ethylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. For example, in reductive amination, the compound forms imines with aldehydes or ketones, which are then reduced to amines using reducing agents like sodium cyanoborohydride . This process is crucial for the formation of nitrogen-carbon bonds in a controlled manner.
類似化合物との比較
Methyl 4-(ethylamino)butanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-(methylamino)butanoate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
Methyl 2-(methylamino)butanoate hydrochloride: Differing in the position of the amino group on the butanoate chain.
Ethyl 4-aminobutyrate hydrochloride: Similar but with an ethyl ester instead of a methyl ester.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research and industrial contexts.
特性
IUPAC Name |
methyl 4-(ethylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-8-6-4-5-7(9)10-2;/h8H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDPCIDJUQBESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951442-14-0 |
Source


|
| Record name | methyl 4-(ethylamino)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2678503.png)
![3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2678505.png)
![N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2678506.png)

![2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one](/img/structure/B2678509.png)



![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)


![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2678520.png)

